Laminaritriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

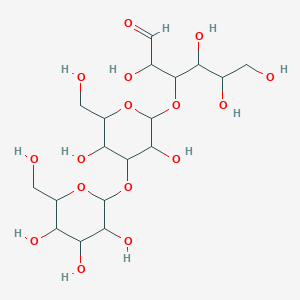

Laminaritriose, also known as this compound A, is a naturally occurring trisaccharide composed of two molecules of glucose and one molecule of galactose. It is a component of many plant polysaccharides, including cellulose and xylan, and is also found in some animal polysaccharides, such as mucins. This compound is an important component of many food products, including bread, pasta, and beer. In recent years, this compound has become a popular target for research, as it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

Scientific Research Applications

Enzymatic Hydrolysis and Transglycosylation Activity

- Laminaritriose, a product of enzymatic degradation of laminarin, plays a critical role in enzymatic processes. For instance, a study on the enzyme AkLab from the sea hare Aplysia kurodai showed that this enzyme hydrolyzes laminaribiose and can produce laminarioligosaccharides larger than laminaritetraose from laminaribiose and this compound (Kumagai et al., 2014). Similarly, a β-1,3-glucanase from Paenibacillus sp. showed that this compound was a major product upon hydrolysis of laminarin (Cheng et al., 2009).

Biofuel Production and Pharmaceutical Applications

- Enzymes that degrade 1,3-β-glucans, producing this compound, have significant biotechnological applications in fields like biofuel production, feedstock-chemicals, and pharmaceuticals. A study on a hyperthermophilic laminarinase from Thermotoga petrophila illustrated this application, as the enzyme produces glucose, laminaribiose, and this compound, which are valuable for various industrial processes (Cota et al., 2011).

Substrate Specificity and Structural Insights

- The substrate specificity and structural properties of enzymes processing this compound offer insights into molecular biology and biotechnology. For instance, an endo-β-1,3-glucanase from Phanerochaete chrysosporium produces 6-O-glucosyl-laminaritriose, highlighting the enzyme's substrate recognition and potential for producing non-branched oligosaccharides from branched β-1,3/1,6-glucan (Kawai et al., 2005).

Enzyme Kinetics and Mechanism of Action

- Understanding the kinetic properties and action mechanisms of enzymes that hydrolyze or interact with this compound is crucial for optimizing their applications. For example, the study of laminarinase from Thermotoga maritima revealed the enzyme's preference for releasing laminaritrioses during carbohydrate hydrolysis, providing valuable information for optimizing industrial applications (Jeng et al., 2011).

Glycoside Hydrolase Family and Enzymatic Functions

- This compound-related research also extends to the characterization of glycoside hydrolase families. A study on a beta-1,3-glucanase from the digestive fluid of the Pacific abalone illustrates the complex enzymatic functions of this family, including the degradation of this compound (Kumagai & Ojima, 2009).

Mechanism of Action

Target of Action

Laminaritriose primarily targets enzymes such as endo-1,3-β-Glucanase . These enzymes are involved in the breakdown of complex carbohydrates, specifically β-1,3-glucans, which are abundant in various organisms including bacteria and fungi .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. Specifically, it is hydrolyzed by enzymes like endo-1,3-β-Glucanase . This interaction results in the cleavage of the β-1,3-glycosidic bond present in this compound . The hydrolysis of this compound is a slow process, but it is efficiently hydrolyzed when it is part of larger molecules like laminaritetraose and laminaripentaose .

Biochemical Pathways

The enzymatic hydrolysis of this compound is part of the broader carbohydrate metabolism pathways. These pathways involve the breakdown of complex carbohydrates into simpler sugars, which can then be utilized for energy production or other metabolic processes . The hydrolysis of this compound and other similar oligosaccharides plays a crucial role in the degradation of β-1,3-glucans .

Result of Action

The enzymatic hydrolysis of this compound results in the production of simpler sugars. This process contributes to the overall carbohydrate metabolism within the organism, providing necessary energy and carbon sources for various cellular processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze this compound can be affected by factors such as temperature and pH . Furthermore, the presence of other similar substrates can also influence the enzyme’s activity and, consequently, the action of this compound .

properties

IUPAC Name |

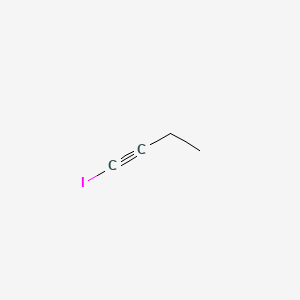

3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMQRLTXHIUDST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(C=O)O)C(C(CO)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516458 |

Source

|

| Record name | Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3256-04-0 |

Source

|

| Record name | Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)